![molecular formula C18H18Cl2N2O2 B12537655 N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide CAS No. 820231-52-5](/img/structure/B12537655.png)
N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide is a chemical compound characterized by the presence of two 4-chlorophenyl groups attached to an ethane backbone, with two acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide typically involves the reaction of (1S,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired diacetamide product. The reaction can be represented as follows:
(1S,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine+2Acetic Anhydride→N,N’-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide+2Acetic Acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N’-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N’-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine]: A related compound with similar structural features but different functional groups.
N,N’-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]bis(benzamide): Another similar compound with benzamide groups instead of acetamide groups.
Uniqueness
N,N’-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
820231-52-5 |
|---|---|
Molecular Formula |
C18H18Cl2N2O2 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
N-[(1S,2S)-2-acetamido-1,2-bis(4-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-11(23)21-17(13-3-7-15(19)8-4-13)18(22-12(2)24)14-5-9-16(20)10-6-14/h3-10,17-18H,1-2H3,(H,21,23)(H,22,24)/t17-,18-/m0/s1 |
InChI Key |
HBGZKCVIRQOSGP-ROUUACIJSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=C(C=C2)Cl)NC(=O)C |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)Cl)C(C2=CC=C(C=C2)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
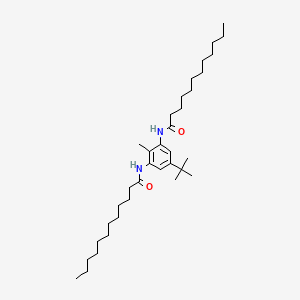
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
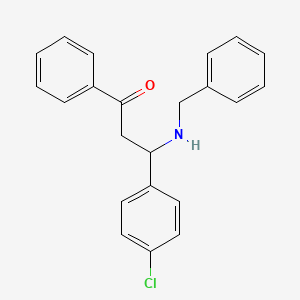
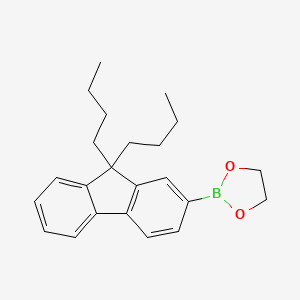


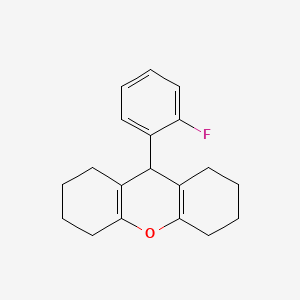
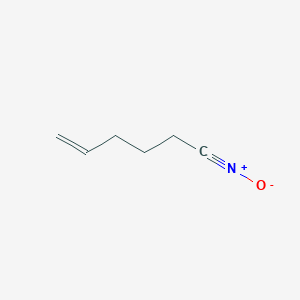
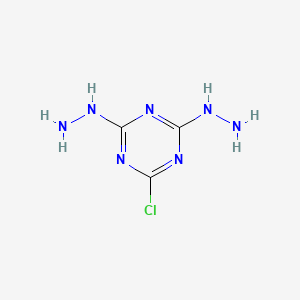
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
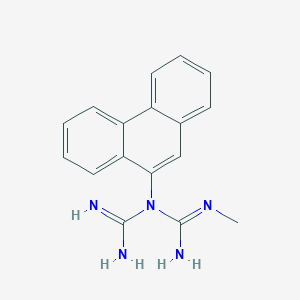
![1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane](/img/structure/B12537642.png)
